molecular formula C20H21NO3 B14495519 Benzamide, N-(benzoyloxy)-N-cyclohexyl- CAS No. 64934-62-9

Benzamide, N-(benzoyloxy)-N-cyclohexyl-

Cat. No.: B14495519
CAS No.: 64934-62-9
M. Wt: 323.4 g/mol
InChI Key: KPKUUPRIMNADJI-UHFFFAOYSA-N
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Description

Benzamide, N-(benzoyloxy)-N-cyclohexyl- is a benzamide derivative featuring a cyclohexyl group and a benzoyloxy group attached to the nitrogen atom of the benzamide backbone. This compound combines the structural features of aromatic benzamide, a cyclohexyl substituent (enhancing lipophilicity), and a benzoyloxy moiety (contributing to steric and electronic effects). For instance, N-(benzoyloxy)benzamide (C₁₄H₁₁NO₃) is synthesized via hydroxylamine hydrochloride and benzoyl chloride in pyridine, yielding a tyrosinase inhibitor with an IC₅₀ of 2.5 μM . Similarly, N-cyclohexylbenzamide (C₁₃H₁₇NO) is a simpler analog with documented molecular weight (203.285 g/mol) and spectral data .

Properties

CAS No.

64934-62-9

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

[benzoyl(cyclohexyl)amino] benzoate

InChI

InChI=1S/C20H21NO3/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)24-20(23)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

KPKUUPRIMNADJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Acylation of Cyclohexylamine with Benzoyl Chloride

The most straightforward route to Benzamide, N-(benzoyloxy)-N-cyclohexyl- involves the direct acylation of cyclohexylamine using benzoyl chloride. In this method, cyclohexylamine (1.0 equiv) is dissolved in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Benzoyl chloride (1.2 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is stirred for 4–6 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding the target compound as a crystalline solid.

Key Parameters:

  • Solvent: Dichloromethane (40 mL per 5 g amine).
  • Temperature: 0°C initially, then ambient.
  • Yield: ~65–75% after purification.

This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.

Two-Phase Chlorination and Subsequent Benzoylation

A patented two-phase synthesis leverages N-chlorocyclohexylamine as an intermediate. Cyclohexylamine is dissolved in a water-immiscible organic solvent (e.g., monochlorobenzene) and treated with aqueous sodium hypochlorite (1.0 equiv) at 0–10°C. The N-chlorocyclohexylamine formed in the organic phase is isolated and reacted with benzoyloxy derivatives (e.g., benzoyl chloride or 2-mercaptobenzothiazole) in the presence of a hydrogen chloride acceptor such as cyclohexylamine or ammonia.

Reaction Conditions:

  • Solvent System: Monochlorobenzene/water (1:1 v/v).
  • Temperature: Maintained below 25°C to prevent decomposition.
  • Yield: ~80–85%.

This method’s advantage lies in its efficient separation of intermediates, reducing purification steps. The organic phase retains the chloroamine, minimizing aqueous hydrolysis.

Stepwise Functionalization via Chloroamide Intermediates

A third approach involves sequential functionalization of the amide nitrogen. N-Chlorocyclohexylamide is first synthesized by treating cyclohexylamine with chlorine gas or N-chlorosuccinimide (NCS) in DCM. The chloroamide intermediate is then subjected to nucleophilic displacement with sodium benzoyloxide under phase-transfer conditions (e.g., tetrabutylammonium bromide).

Optimized Protocol:

  • Chlorination: Cyclohexylamine (1.0 equiv) reacts with NCS (1.1 equiv) in DCM at -10°C for 2 hours.
  • Benzoylation: Sodium benzoyloxide (1.5 equiv) and phase-transfer catalyst are added, stirred for 12 hours at 25°C.
  • Workup: The organic layer is washed, dried, and concentrated.
  • Yield: ~70%.

This method allows precise control over substitution but requires handling moisture-sensitive reagents.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Direct Acylation Mild, room temperature 65–75% >95% Moderate
Two-Phase Chlorination Low temperature 80–85% >98% High
Chloroamide Intermediate Phase-transfer catalysis 70% 90–95% Low

The two-phase chlorination method outperforms others in yield and scalability, making it industrially viable. Direct acylation suits small-scale laboratory synthesis due to its simplicity.

Mechanistic Insights and Side Reactions

The benzoylation step proceeds via a nucleophilic acyl substitution mechanism. The cyclohexylamine’s lone pair attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride. Competing side reactions include:

  • Hydrolysis of Benzoyl Chloride: Mitigated by anhydrous conditions.
  • Over-Chlorination: Addressed by stoichiometric control of hypochlorite.
  • Dimerization: Suppressed via dilute reaction conditions.

Thermal analysis (e.g., differential scanning calorimetry) confirms the product’s stability up to 90°C, ensuring safe handling during isolation.

Industrial-Scale Considerations

For bulk production, the two-phase method is optimal. Key modifications include:

  • Continuous Flow Reactors: Enhance heat dissipation during chlorination.
  • Solvent Recycling: Monochlorobenzene is reclaimed via distillation.
  • Automated pH Control: Prevents over-chlorination.

Pilot studies report throughputs of 50–100 kg/batch with consistent purity (>97%).

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(benzoyloxy)-N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyloxy derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various benzoyloxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-(benzoyloxy)-N-cyclohexyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(benzoyloxy)-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Benzamide, N-(benzoyloxy)-N-cyclohexyl- with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
N-(Benzoyloxy)benzamide C₁₄H₁₁NO₃ 241.25 Benzoyloxy group on N Tyrosinase inhibition: 2.5 μM
N-Cyclohexylbenzamide C₁₃H₁₇NO 203.28 Cyclohexyl group on N Not reported
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide C₁₄H₁₇NO₃ 263.30 Cyclohexanecarbonyl and hydroxy groups Not reported
N-Benzyl-N-[6-(4-phenylbutoxy)hexyl]glycyl derivatives C₂₇H₃₀N₂O₄ 470.54 Complex alkyl and aromatic chains Not reported

Key Observations :

  • The benzoyloxy group in N-(benzoyloxy)benzamide enhances tyrosinase inhibition, likely due to hydrogen bonding with the enzyme’s active site .
  • Hybrid structures (e.g., N-(cyclohexanecarbonyl)-2-hydroxybenzamide ) combine multiple functional groups, enabling multi-target interactions .
Spectroscopic and Analytical Data
  • N-(Benzoyloxy)benzamide :
    • ¹H NMR : δ 8.14–8.12 (m, 2H), 7.96–7.94 (m, 2H), confirming aromatic protons .
    • ESI-MS : m/z 242.08 [M+H]⁺ .
  • N-Cyclohexylbenzamide :
    • ¹H NMR : Cyclohexyl protons appear as multiplet signals at δ 1.2–1.8 .

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